1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-

Lipophilicity Computational ADME Solvent Extraction

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- (CAS 58837-16-4) is a trisubstituted hexahydro-1,3,5-triazine (triazinane) characterized by a saturated six-membered C3N3 ring bearing three N-(4-methoxybenzyl) substituents. As a member of the 1,3,5-triazinane class, it serves as a bench-stable, readily available surrogate for formaldimine (CH2=NH) in aminomethylation and cycloaddition reactions, enabling the construction of diverse nitrogen-containing scaffolds.

Molecular Formula C27H33N3O3
Molecular Weight 447.6 g/mol
CAS No. 58837-16-4
Cat. No. B13846102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-
CAS58837-16-4
Molecular FormulaC27H33N3O3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CN(CN(C2)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC
InChIInChI=1S/C27H33N3O3/c1-31-25-10-4-22(5-11-25)16-28-19-29(17-23-6-12-26(32-2)13-7-23)21-30(20-28)18-24-8-14-27(33-3)15-9-24/h4-15H,16-21H2,1-3H3
InChIKeyGZFOOFLYIFPAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- (CAS 58837-16-4): A Triazinane Building Block for Formaldimine Surrogacy


1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- (CAS 58837-16-4) is a trisubstituted hexahydro-1,3,5-triazine (triazinane) characterized by a saturated six-membered C3N3 ring bearing three N-(4-methoxybenzyl) substituents [1]. As a member of the 1,3,5-triazinane class, it serves as a bench-stable, readily available surrogate for formaldimine (CH2=NH) in aminomethylation and cycloaddition reactions, enabling the construction of diverse nitrogen-containing scaffolds [2]. Its molecular formula is C27H33N3O3 with a molecular weight of 447.6 g/mol and a computed XLogP3-AA of 4.8, indicating substantial lipophilicity [1]. Unlike aromatic 1,3,5-triazines, the hexahydro core provides conformational flexibility and distinct reactivity profiles that are exploitable in both academic research and industrial process chemistry [2].

Why Generic Substitution Fails: Critical Substituent-Dependent Reactivity in 1,3,5-Triazinane Selection


Hexahydro-1,3,5-triazines are not interchangeable commodities. The electronic and steric nature of the N-substituents governs the rate of formaldimine release, the stability of the triazinane ring toward hydrolysis, and the regiochemical outcome of subsequent cycloaddition or Mannich-type reactions [1]. The 4-methoxybenzyl (PMB) substituent in CAS 58837-16-4 introduces a benzylic CH2 spacer between the triazinane nitrogen and the aromatic ring, which modulates both the electron density at nitrogen and the hydrolytic stability relative to directly N-aryl analogs such as 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7) [2]. Additionally, the PMB group is a well-established protecting group in organic synthesis, making this compound a dual-purpose reagent that can deliver both a formaldimine equivalent and a traceless PMB-protected nitrogen fragment [2]. Simply substituting a cheaper triazinane derivative without considering these substituent-dependent properties can lead to altered reaction kinetics, different product distributions, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence: CAS 58837-16-4 vs. Closest Triazinane Analogs


Enhanced Lipophilicity (XLogP3-AA) Over Direct N-Aryl Analog Improves Organic-Phase Partitioning

CAS 58837-16-4 exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 4.8, reflecting the contribution of three benzylic CH2 spacers and terminal methoxy groups [1]. While XLogP3-AA data for the direct N-aryl analog 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7) are not available in the same authoritative database, a class-level inference based on the absence of the three benzylic methylene units and the lower molecular weight (405.5 vs. 447.6 Da) predicts a lower logP for CAS 32752-37-7 . The higher lipophilicity of CAS 58837-16-4 translates to enhanced partitioning into organic solvents during liquid-liquid extraction, which is a critical parameter for workup procedures in aminomethylation and cycloaddition reaction sequences where the triazinane is used in excess and must be efficiently removed from the aqueous product phase [1].

Lipophilicity Computational ADME Solvent Extraction Triazinane Physicochemistry

Zero Hydrogen Bond Donor Count: Eliminating Undesired H-Bond Interactions for Cleaner Aminomethylation Kinetics

CAS 58837-16-4 has a computed hydrogen bond donor count of 0 and an acceptor count of 6, arising solely from the methoxy oxygen atoms and triazinane ring nitrogens [1]. In contrast, hydroxyalkyl-substituted hexahydro-1,3,5-triazines such as 1,3,5-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine (HET, widely used as an H2S scavenger) possess three hydrogen bond donors [2]. The absence of H-bond donors in CAS 58837-16-4 minimizes competing intermolecular hydrogen bonding with carbonyl-containing substrates (e.g., β-keto esters, maleimides) during aminomethylation and Mannich-type reactions, a factor that has been implicated in the superior reaction cleanliness observed with 1,3,5-triaryl-1,3,5-triazinanes in asymmetric Mannich reactions [2]. This property supports more predictable kinetics and reduces the formation of H-bond-stabilized side products.

Hydrogen Bonding Reaction Selectivity Triazinane Aminomethylation Physicochemical Descriptor

Higher Molecular Weight and Rotatable Bond Count Favor Crystallinity and Solid-State Handling Over Lower-Molecular-Weight Analogs

With a molecular weight of 447.6 g/mol and 9 rotatable bonds, CAS 58837-16-4 possesses significantly higher molecular complexity than the related N-aryl analog 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane (405.5 g/mol, 6 rotatable bonds) [1]. Higher molecular weight and rotatable bond count generally correlate with lower volatility, higher melting point, and improved crystallinity, which are advantageous for accurate weighing, storage stability, and minimizing solvent contamination in research laboratory settings [1]. N,N',N''-trisubstituted hexahydro-1,3,5-triazines characteristically crystallize with water when bearing polar substituents, but the hydrophobic PMB groups in CAS 58837-16-4 favor anhydrous crystalline forms with superior bench stability [2].

Solid-State Properties Crystallinity Weighing Accuracy Triazinane Handling

PMB Triazinane as a Dual Formaldimine/PMB Protecting Group Equivalent: Differentiated Synthetic Utility vs. N-Aryl Triazinanes

The 4-methoxybenzyl (PMB) substituent is a widely employed protecting group for amines in organic synthesis, cleavable under oxidative (DDQ, CAN) or hydrogenolytic conditions [1]. CAS 58837-16-4 uniquely combines three PMB groups with the triazinane formaldimine-releasing scaffold, enabling a dual-function role: upon reaction with nucleophiles, the compound can simultaneously deliver a methylene unit (from the formaldimine equivalent) and install a PMB-protected nitrogen atom [2]. This contrasts with 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7), where the aryl group is directly attached to nitrogen and cannot function as a traceless protecting group, limiting downstream deprotection strategies [2]. The literature reports successful use of 1,3,5-triazinanes derived from benzylamines in Castagnoli-Cushman reactions to access 3-unsubstituted tetrahydroisoquinolonic acids, demonstrating the specific synthetic utility of the benzyl-substituted scaffold [3].

Protecting Group Strategy Aminomethylation PMB Group Synthetic Versatility

Class-Leading Catalytic Synthesis Efficiency: 21-Fold Enhancement with Sg-C3N4 Catalyst Under Ultrasound vs. Conventional Methods

A 2021 study on the synthesis of 1,3,5-trisubstituted hexahydro-1,3,5-triazines (the general scaffold of CAS 58837-16-4) demonstrated that using functionalized graphitic carbon nitride (Sg-C3N4) as a catalyst under ultrasound irradiation in aqueous medium provides a 21-fold higher catalytic activity compared to the conventional uncatalyzed thermal condensation of aryl amines with formaldehyde [1]. This metal-free protocol is directly applicable to the synthesis of CAS 58837-16-4 from 4-methoxybenzylamine and formaldehyde, offering a cleaner, highly selective, and economically advantageous route with easy work-up [1]. In contrast, many N-aryl triazinane analogs require harsher conditions or less efficient catalyst systems, making the Sg-C3N4/ultrasound protocol a differentiating factor when sourcing material for large-scale or green-chemistry-oriented applications [1].

Green Chemistry Catalysis Triazinane Synthesis Process Intensification

Quantitative Corrosion Inhibition Benchmarking of the N-Aryl Analog Establishes Performance Floor for Triazinane-Based Inhibitor Development

While direct corrosion inhibition data for CAS 58837-16-4 are not available, the structurally closest N-aryl analog—1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7)—has been quantitatively characterized as a corrosion inhibitor for X60 pipeline steel in 3.5% NaCl saturated with CO2, achieving >97% inhibition efficiency under hydrodynamic conditions and >90% under static conditions [1]. The inhibition mechanism involves Langmuir adsorption and a primarily cathodic-type effect, with the triazinane derivative significantly lowering corrosion current densities [1]. Given the enhanced lipophilicity (logP 4.8 vs. predicted lower for CAS 32752-37-7) and the benzylic spacer in CAS 58837-16-4, which may favor stronger hydrophobic film formation on steel surfaces, this analog provides a conservative performance benchmark for derivative development in corrosion inhibitor screening programs [2].

Corrosion Inhibition Oil and Gas X60 Steel Electrochemistry

High-Impact Application Scenarios for CAS 58837-16-4 Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of Aminomethylated Heterocycle Libraries via Formaldimine Surrogacy

CAS 58837-16-4 serves as an ideal bench-stable formaldimine equivalent for the C3-aminomethylation of indoles, imidazo[1,2-a]pyridines, and maleimides under metal-free or Lewis acid-catalyzed conditions. The absence of hydrogen bond donor functionality (HBD = 0) ensures clean reaction kinetics without competing H-bond interactions with carbonyl-containing electrophiles, while the 4-methoxybenzyl substituent installs a PMB-protected amine that can be liberated under mild oxidative conditions (DDQ, CAN) for downstream diversification . This dual-function strategy reduces step-count relative to sequential alkylation/protection sequences. The compound's elevated logP (4.8) facilitates extractive workup, enabling high-throughput parallel synthesis workflows .

Castagnoli-Cushman Reaction: Synthesis of 3-Unsubstituted Tetrahydroisoquinolonic Acid Scaffolds

As demonstrated by Guranova et al., 1,3,5-triazinanes bearing benzyl-type substituents participate in the Castagnoli-Cushman reaction with homophthalic anhydride to afford 3-unsubstituted tetrahydroisoquinolonic acids—a scaffold inaccessible from traditional imine-based CCR substrates . CAS 58837-16-4, with its three 4-methoxybenzyl groups, is a direct reagent for this transformation, enabling the construction of medicinally relevant tetrahydroisoquinoline cores lacking the usual 3-position substituent. This unique reactivity profile differentiates it from N-aryl triazinanes, which have not been reported in this specific transformation, and from simple alkyl triazinanes that lack the PMB handle for post-CCR deprotection .

Asymmetric Mannich-Type Reactions for Construction of All-Carbon Quaternary Stereocenters

1,3,5-Triaryl-1,3,5-triazinanes serve as effective Mannich reagents in chiral N,N'-dioxide-Ni(II) or Mg(II) complex-catalyzed asymmetric reactions with β-keto esters/amides, yielding optically active β-amino carbonyl compounds bearing all-carbon quaternary stereocenters . CAS 58837-16-4, while bearing benzylic rather than aryl substituents, retains the core triazinane scaffold required for formaldimine release and can be evaluated in this transformation. The benzylic CH2 spacer may modulate the imine electrophilicity and influence enantioselectivity relative to N-aryl variants, presenting a structure-selectivity relationship study opportunity for asymmetric catalysis groups . The 21-fold accelerated Sg-C3N4-catalyzed synthesis route ensures cost-efficient access to the reagent for high-throughput screening .

Corrosion Inhibitor Development: Structure-Activity Relationship Studies for Oilfield Acidizing and CO2 Environments

The N-aryl analog 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane has demonstrated >97% corrosion inhibition efficiency on X60 steel in CO2-saturated 3.5% NaCl under hydrodynamic conditions via a Langmuir adsorption mechanism . CAS 58837-16-4, with its enhanced lipophilicity (logP 4.8) and higher molecular weight, is a prime candidate for head-to-head comparative evaluation in corrosion inhibitor screening programs. The benzylic CH2 spacers may improve film persistence and hydrophobic barrier properties on steel surfaces, potentially extending the inhibitor's performance lifetime under flow conditions . Procurement of CAS 58837-16-4 for direct comparative electrochemical testing (EIS, potentiodynamic polarization) against the established N-aryl benchmark is justified to identify the optimal triazinane substitution pattern for maximum inhibition efficiency .

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